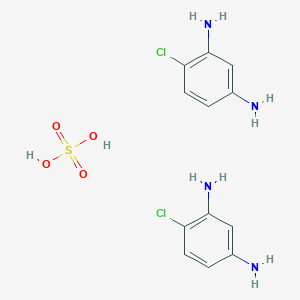

4-chlorobenzene-1,3-diamine;sulfuric acid

Description

BenchChem offers high-quality 4-chlorobenzene-1,3-diamine;sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chlorobenzene-1,3-diamine;sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chlorobenzene-1,3-diamine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7ClN2.H2O4S/c2*7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h2*1-3H,8-9H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSFKDQCVNJFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)Cl.C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aromatic Diamines As Synthetic Precursors

Aromatic diamines are fundamental building blocks in modern synthetic chemistry, prized for their role as monomers in the creation of high-performance polymers. patsnap.comwikipedia.org These compounds are integral to the synthesis of materials like polyamides and polyimides, which are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. patsnap.comnih.gov The inclusion of an aromatic ring in the polymer backbone provides rigidity and a high glass transition temperature, allowing these materials to maintain structural integrity at temperatures often exceeding 300°C. patsnap.com This makes them indispensable in demanding applications within the aerospace, electronics, and automotive industries. patsnap.com

The two amino groups on the aromatic ring are the key functional sites, enabling polymerization reactions, typically through condensation with dicarboxylic acids or their derivatives. nih.gov Beyond polymer science, aromatic diamines are versatile precursors in the synthesis of a wide array of organic molecules, including dyes and pharmaceuticals. sigmaaldrich.comdyestuffintermediates.com The specific geometry and electronic nature of the diamine can be tailored by altering the substitution pattern on the aromatic ring, which influences the properties of the final product. mdpi.com Research has focused on evaluating the structure-property relationships in substituted aromatic diamines to predict their reactivity and the characteristics of the resulting materials. mdpi.com

Role of 4 Chlorobenzene 1,3 Diamine Sulfate As a Key Intermediate

4-Chlorobenzene-1,3-diamine (B165676) sulfate (B86663) (CAS No. 68239-80-5) serves as a crucial intermediate in various chemical manufacturing processes. lookchem.com The sulfate salt form provides enhanced stability and handling properties compared to the free base, 4-chlorobenzene-1,3-diamine. It is common practice to isolate reactive diamine products as salts of mineral acids, such as sulfuric acid, to prevent oxidative decomposition. google.com

The primary utility of this compound lies in its bifunctional nature—possessing two nucleophilic amino groups and a halogenated aromatic ring. The free base, 4-chloro-1,3-phenylenediamine, is a known precursor in the manufacture of dyes. sigmaaldrich.com The presence of the chlorine atom on the aromatic ring influences the color and properties of the resulting dyes. Furthermore, this class of compounds has been utilized in research to study the effects of chemical structures on biological systems. sigmaaldrich.com The strategic placement of the amino and chloro groups on the benzene (B151609) ring allows for regioselective reactions, making it a targeted building block for more complex molecules. The conversion of nitrated precursors is a common synthetic route to aromatic diamines, which can then be used to produce a variety of compounds, from polymers to specialized chemicals. google.com

Table 1: Physicochemical Properties of 4-Chlorobenzene-1,3-diamine Sulfate

| Property | Value | Source |

|---|---|---|

| Chemical Name | 1,3-Benzenediamine, 4-chloro-, sulfate (1:1) | lookchem.com |

| CAS Number | 68239-80-5 | lookchem.comepa.gov |

| Molecular Formula | C₆H₇ClN₂*H₂O₄S | lookchem.com |

| Molecular Weight | 240.667 g/mol | lookchem.com |

| EC Number | 269-474-6, 275-574-0 | lookchem.com |

| Heavy Atom Count | 14 | lookchem.com |

| Complexity | 178 | lookchem.com |

Overview of Research Trajectories for Halogenated Aromatic Diamines

Classical Reduction Strategies for Precursors

The foundational methods for synthesizing 4-chlorobenzene-1,3-diamine often involve the reduction of nitrogen-containing functional groups on a chlorobenzene (B131634) scaffold. These well-established techniques remain relevant in many synthetic applications.

Reduction of Chloronitrobenzenes

A primary route to 4-chlorobenzene-1,3-diamine involves the reduction of a corresponding dinitro or nitroamino chlorobenzene precursor. The conversion of nitro groups to amines is a fundamental transformation in organic synthesis. Common approaches include catalytic hydrogenation and chemical reduction using metals.

Catalytic hydrogenation employs hydrogen gas (H₂) in the presence of a metal catalyst. The proposed pathway for such reductions often proceeds through the formation of intermediate nitroso and hydroxylamine (B1172632) compounds. acs.org Various catalysts based on molybdenum nitride (Mo₂N) have been studied for the hydrogenation of related compounds like p-chloronitrobenzene. acs.org The choice of catalyst and reaction conditions is critical for achieving high selectivity and avoiding unwanted side reactions, such as dehalogenation. acs.org

A classic chemical reduction method is the Béchamp reduction, which uses iron powder in the presence of an acid, such as hydrochloric acid. A variation of this involves dissolving the nitro-containing precursor in a solvent like hot ethanol (B145695), followed by the addition of iron powder and a solution of ammonium (B1175870) chloride in water. chemicalbook.com This method is effective for converting nitroanilines to their corresponding diamines, with reported yields as high as 98% for related structures after reaction times of 1-3 hours at 80°C. chemicalbook.com

Optimization of Reaction Conditions for Yield Enhancement

Maximizing the yield and purity of 4-chlorobenzene-1,3-diamine requires careful optimization of reaction parameters. The selectivity and kinetics of the synthesis are greatly influenced by the specific conditions used. acs.org Key variables that are typically adjusted include the choice of catalyst, solvent, temperature, pressure, and reaction time. acs.orgmdpi.com

For catalytic hydrogenations, the catalyst loading, hydrogen pressure, and substrate concentration are critical factors. mdpi.com For instance, in related diamine syntheses, increasing the catalyst dosage has been shown to directly increase the product yield up to a certain point. mdpi.com Similarly, optimizing temperature and reaction time is crucial; temperatures that are too low may result in incomplete conversion, while excessively high temperatures can lead to side product formation. mdpi.com

The choice of solvent can also play a significant role. In the synthesis of 1,3-cyclohexanediamine, for example, moderately polar oxygen-containing organic solvents like 1,4-dioxane (B91453) provided the best results. mdpi.com The following table illustrates how reaction conditions can be systematically varied to improve the yield of a target product in a related amination reaction.

Table 1: Optimization of Reaction Conditions for a Representative C-N Coupling Reaction This table is based on data for the amination of chlorobenzene and serves as an example of the optimization process.

| Entry | Catalyst | Ligand | Base | Temperature (°C) | Solvent | Yield (%) |

| 1 | Pd₂(dba)₃ | Ligand A | NaOt-Bu | 80 | Toluene (B28343) | 65 |

| 2 | Pd₂(dba)₃ | Ligand B | NaOt-Bu | 80 | Toluene | 85 |

| 3 | Pd(OAc)₂ | Ligand B | NaOt-Bu | 80 | Toluene | 90 |

| 4 | Pd(OAc)₂ | Ligand B | K₃PO₄ | 80 | Toluene | 70 |

| 5 | Pd(OAc)₂ | Ligand B | NaOt-Bu | 100 | Toluene | 95 |

| 6 | Pd(OAc)₂ | Ligand B | NaOt-Bu | 100 | Dioxane | 88 |

Source: Adapted from research on palladium-catalyzed amination of aryl chlorides. researchgate.net

Modern and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis of Substituted Benzenediamines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com Microwaves, acting as high-frequency electric fields, heat polar molecules in the reaction mixture directly and efficiently, leading to significant rate enhancements. jocpr.com This technology has been successfully applied to the synthesis of various heterocyclic compounds derived from benzenediamines. mdpi.comdergipark.org.tr

Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times from hours to mere minutes and increase product yields. mdpi.compreprints.org For example, in the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine, microwave activation reduced the reaction time from 60 minutes to 5 minutes while increasing the yield from 61.4% to 99.9%. preprints.org This efficiency is a key advantage in the rapid generation of libraries of substituted diamine derivatives for research and development. jocpr.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole (B57391) Derivatives

| Entry | Aldehyde | Method | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Conventional (Reflux) | 120 | 59.6 |

| 2 | Benzaldehyde | Microwave (60°C) | 10 | 92.5 |

| 3 | 4-Chlorobenzaldehyde | Conventional (Reflux) | 60 | 61.4 |

| 4 | 4-Chlorobenzaldehyde | Microwave (60°C) | 5 | 99.9 |

| 5 | 4-Nitrobenzaldehyde | Conventional (Reflux) | 60 | 75.2 |

| 6 | 4-Nitrobenzaldehyde | Microwave (60°C) | 5 | 98.6 |

Source: Data adapted from studies on microwave-assisted synthesis of benzimidazoles. mdpi.compreprints.org

Solvent-Free and Aqueous Medium Syntheses

In line with the principles of green chemistry, significant effort has been directed towards minimizing or eliminating the use of volatile organic solvents. Solvent-free, or "dry media," reactions, often coupled with microwave irradiation, offer a clean and efficient synthetic route. mdpi.compreprints.org In these methods, the reactants are mixed, sometimes on a solid mineral support, and irradiated to induce the reaction, simplifying workup and reducing chemical waste. dergipark.org.tr

Another environmentally benign approach is the use of water as a reaction solvent. Water is non-toxic, non-flammable, and inexpensive, making it an ideal medium for green synthesis. Methodologies have been developed for synthesizing benzimidazole derivatives—which use benzenediamines as precursors—exclusively in water. mdpi.com For instance, the intramolecular cyclization of an N-(2-iodoaryl)benzamidine can be achieved in water with a simple base like potassium carbonate at 100°C, avoiding the need for any metal catalyst or organic solvent. mdpi.com Classical reductions can also be adapted to be more environmentally friendly by using mixed aqueous-organic solvent systems, such as ethanol and water. chemicalbook.com

Catalytic C-N Coupling Reactions in Diamine Synthesis

Catalytic C-N cross-coupling reactions represent a powerful and versatile technology for the synthesis of aromatic amines, including substituted 4-chlorobenzene-1,3-diamines. acs.org These methods, most notably the Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann-type reactions (copper-catalyzed), allow for the precise formation of carbon-nitrogen bonds. acs.orgnih.gov

Palladium-catalyzed cross-coupling has become a general and reliable method for preparing anilines and their derivatives from aryl halides. acs.orgmit.edu The continual development of sophisticated ligands has broadened the scope of these reactions to include a wide variety of substrates and functional groups. acs.org

Copper-catalyzed C-N coupling has re-emerged as an attractive, lower-cost alternative to palladium-based systems. nih.gov A significant breakthrough was the discovery that using diamine-based ligands enables these reactions to proceed under much milder conditions (lower temperatures and weaker bases) than traditionally required for Ullmann couplings. nih.govresearchgate.net This has greatly expanded the utility of copper catalysis in synthesizing complex molecules. nih.gov A patented method for producing 1,3-diaminobenzene derivatives utilizes a cuprous dimethyl sulfide (B99878) coordination compound as a catalyst for a C-N bond coupling step, followed by hydrolysis to yield the final product with high efficiency and purity. google.com This approach demonstrates the industrial applicability of C-N coupling for producing substituted diamines. google.com

Synthetic Strategies for 4-Chlorobenzene-1,3-diamine and its Derivatives

The chemical compound 4-chlorobenzene-1,3-diamine, particularly in its salt form with sulfuric acid, is a versatile building block in organic synthesis. Its trifunctional nature, featuring two nucleophilic amino groups and a reactive chloro substituent on an aromatic ring, allows for a variety of derivatization strategies. These modifications are crucial for creating a wide array of more complex molecules, particularly for applications in dyes, polymers, and materials science. sigmaaldrich.comca.gov The reactivity of each functional group can be selectively harnessed to build new molecular architectures.

Advanced Spectroscopic and Structural Elucidation of 4 Chlorobenzene 1,3 Diamine and Its Salts/derivatives

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique offers precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which are governed by intermolecular forces like hydrogen bonding and van der Waals interactions. researchgate.net

The formation of a salt, such as 4-chlorobenzene-1,3-diamine (B165676) sulfate (B86663), involves an acid-base reaction where the amino groups of the diamine are protonated by sulfuric acid. nih.gov While the existence of 4-chlorobenzene-1,3-diamine sulfate (1:1) is documented chemspider.com, detailed single-crystal X-ray diffraction data for this specific salt is not widely available in the surveyed literature. A crystallographic analysis would be expected to reveal a structure where the 4-chlorobenzene-1,3-diammonium cation interacts with the sulfate anion through a network of strong N-H···O hydrogen bonds. The geometry of the cation would likely show slight distortions from the parent molecule due to protonation, and the crystal packing would be dominated by these strong ionic and hydrogen-bonding interactions.

The crystallographic analysis of derivatives provides valuable insight into the structural behavior of the 4-chlorobenzene-1,3-diamine framework. Schiff bases, formed by the condensation of primary amines with carbonyl compounds, are a well-studied class of derivatives. allsubjectjournal.com Studies on Schiff bases derived from diamines reveal crucial information about their synthesis and structure. nih.govresearchgate.net

Benzimidazoles are another important class of derivatives. For instance, the crystal structure of 2-(4-chloro-3-fluoro-phenyl)-1H-benzimidazole, a related compound, has been elucidated. nih.gov In this structure, the molecule consists of a benzimidazole (B57391) ring system linked to a chlorofluorophenyl ring. nih.gov The study of such derivatives is crucial for understanding how the core amine structure can be modified to create new compounds with specific three-dimensional arrangements. nih.gov

Table 1: Crystallographic Data for 2-(4-chloro-3-fluoro-phenyl)-1H-benzimidazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈ClFN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0315 (11) |

| b (Å) | 5.8673 (5) |

| c (Å) | 16.2982 (14) |

| β (°) | 108.086 (3) |

| Volume (ų) | 1093.53 (17) |

| Z | 4 |

Data sourced from a study on a related benzimidazole derivative. nih.gov

The analysis of crystal structures extends beyond the individual molecule to its arrangement within the lattice. In the case of 2-(4-chloro-3-fluoro-phenyl)-1H-benzimidazole, the dihedral angle between the benzimidazole ring system and the benzene (B151609) ring is 26.90 (8)°. nih.gov This twist is a key conformational feature of the molecule.

The crystal packing is stabilized by a network of intermolecular interactions. Molecules are linked by N-H···N hydrogen bonds, which form infinite chains. nih.gov Additionally, weak C-H···π and π-π stacking interactions, with a shortest centroid-centroid separation of 3.6838 (12) Å, connect these chains to build a three-dimensional network. nih.gov This detailed understanding of molecular packing is essential for correlating the structure of a material with its physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. It provides information about the chemical environment, connectivity, and dynamics of atoms, primarily ¹H (proton) and ¹³C (carbon-13). nih.gov

High-resolution ¹H and ¹³C NMR spectra are used to confirm the identity and purity of 4-chlorobenzene-1,3-diamine and its derivatives. nih.gov The spectra are typically recorded in a deuterated solvent, such as CDCl₃ or DMSO-d₆. nih.govdocbrown.info

For 4-chlorobenzene-1,3-diamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic protons will appear as a complex pattern in the aromatic region (typically δ 6.0-8.0 ppm). The position and splitting of these signals are influenced by the electronic effects of the chloro and amino substituents. The amine protons usually appear as a broad singlet, the chemical shift of which can vary with concentration and solvent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info For 4-chlorobenzene-1,3-diamine, six distinct signals are expected for the six carbon atoms of the benzene ring, as they are all in chemically non-equivalent environments. The carbons attached to the electronegative chlorine and nitrogen atoms will be significantly shifted.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Chlorobenzene-1,3-diamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH₂ | - | ~145-150 |

| C2 | ~6.0-6.2 | ~100-105 |

| C3-NH₂ | - | ~145-150 |

| C4-Cl | - | ~118-123 |

| C5 | ~6.8-7.0 | ~130-135 |

| C6 | ~6.0-6.2 | ~105-110 |

| NH₂ | ~3.5-5.0 (broad) | - |

Note: These are approximate values based on general principles and data for structurally similar compounds like chloroanilines and phenylenediamines. Actual values may vary based on solvent and experimental conditions. nih.govdocbrown.info

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the connectivity between protons and the carbon atoms they are directly attached to. Each cross-peak in the 2D spectrum corresponds to a C-H bond, allowing for the definitive assignment of protonated carbons. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other in the molecule, which is particularly useful for assigning complex splitting patterns in the aromatic region.

The application of these 2D NMR techniques provides a complete and detailed map of the molecular structure of 4-chlorobenzene-1,3-diamine and its derivatives, complementing the solid-state information obtained from X-ray crystallography. nih.gov

Table of Compound Names

| Compound Name |

|---|

| 4-chlorobenzene-1,3-diamine |

| Sulfuric acid |

| 4-chlorobenzene-1,3-diamine sulfate |

| Schiff base |

| Benzimidazole |

| 2-(4-chloro-3-fluoro-phenyl)-1H-benzimidazole |

| 4-chloro-m-phenylenediamine |

| Chlorobenzene (B131634) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and the study of intermolecular interactions such as hydrogen bonding.

The vibrational spectra of 4-chlorobenzene-1,3-diamine are characterized by absorption bands corresponding to its primary functional groups: the amino (-NH₂) groups, the carbon-chlorine (C-Cl) bond, and the substituted benzene ring. In its salt form, 4-chlorobenzene-1,3-diamine;sulfuric acid, the protonation of the amino groups to ammonium (B1175870) (-NH₃⁺) and the presence of the sulfate anion (SO₄²⁻) introduce new, characteristic vibrational modes.

Primary aromatic amines like 4-chlorobenzene-1,3-diamine typically exhibit two N-H stretching bands in the 3500-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group. orgchemboulder.com The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com The presence of the chlorine atom introduces a C-Cl stretching vibration, while the benzene ring itself has a series of characteristic bands for C-H stretching, C=C stretching, and ring deformation modes. asianpubs.orgchemicalbook.com

Upon formation of the sulfuric acid salt, the amino groups are protonated, and the N-H stretching bands are replaced by a very broad and strong absorption band for the -NH₃⁺ group at lower frequencies, typically centered around 3000 cm⁻¹. This significant shift and broadening are indicative of strong hydrogen bonding. Furthermore, the sulfate ion (SO₄²⁻) introduces intense absorption bands related to its S=O and S-O stretching vibrations.

Table 1: Characteristic Vibrational Frequencies for 4-Chlorobenzene-1,3-diamine and its Sulfuric Acid Salt

| Functional Group/Vibrational Mode | Compound Form | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Free Base | 3400–3250 | Two distinct, sharp to medium bands characteristic of a primary amine. orgchemboulder.com |

| N-H₃⁺ Stretch | Sulfuric Acid Salt | 3200–2800 | A very broad, strong absorption due to the stretching of the ammonium group involved in hydrogen bonding. |

| Aromatic C-H Stretch | Both | 3100–3000 | Multiple weak to sharp bands above 3000 cm⁻¹. |

| N-H Bend (Scissoring) | Free Base | 1650–1580 | A strong, sharp band. orgchemboulder.com |

| Aromatic C=C Stretch | Both | 1600–1450 | Multiple bands of variable intensity, characteristic of the benzene ring. |

| C-N Stretch | Free Base | 1335–1250 | Strong band characteristic of aromatic amines. orgchemboulder.com |

| S=O Stretch | Sulfuric Acid Salt | ~1100 | Very strong and broad absorption from the sulfate anion. |

| C-Cl Stretch | Both | 800-600 | Medium to strong band, position can be sensitive to substitution pattern. |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

IR spectroscopy is exceptionally sensitive to hydrogen bonding. quora.com The frequency, shape, and intensity of the N-H stretching bands provide direct insight into the nature and extent of these interactions. nih.gov

In the solid state of the free base (4-chlorobenzene-1,3-diamine), intermolecular hydrogen bonds of the type N-H···N are expected, leading to a shift of the N-H stretching vibrations to lower frequencies compared to the gas phase or a dilute solution in a non-polar solvent. nih.gov

The formation of the sulfuric acid salt introduces a much more extensive and stronger hydrogen bonding network. In the crystal lattice of 4-chlorobenzene-1,3-diamine;sulfuric acid, the protonated amino groups (-NH₃⁺) act as strong hydrogen bond donors, while the oxygen atoms of the sulfate anion (SO₄²⁻) act as powerful acceptors. This results in a complex network of N-H⁺···O⁻S hydrogen bonds. caltech.edu The spectroscopic consequence is the appearance of a very broad and intense absorption band in the N-H stretching region (typically 3200-2800 cm⁻¹), which obscures the sharper bands of the free amine. quora.com This dramatic change is a definitive confirmation of salt formation and the presence of strong, charge-assisted hydrogen bonds that define the crystal structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high precision, allowing for the determination of a compound's exact mass. The molecular formula of 4-chlorobenzene-1,3-diamine is C₆H₇ClN₂. Its monoisotopic mass can be calculated with high accuracy. The PubChem database lists the computed exact mass as 142.0297759 Da. nih.govnist.gov

An HRMS experiment on the protonated molecule, [M+H]⁺, would yield a measured m/z value that can be matched to the theoretical exact mass of the C₆H₈ClN₂⁺ ion. This confirmation is a crucial step in structural elucidation.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion (M⁺) peak at m/z 142 will be accompanied by an M+2 peak at m/z 144 with roughly one-third the intensity. nih.govnih.gov This characteristic isotopic signature provides unambiguous evidence for the presence of a single chlorine atom in the molecule.

Table 2: HRMS Data for 4-Chlorobenzene-1,3-diamine

| Ion | Molecular Formula | Calculated Exact Mass (Da) | Key Isotopic Peaks (m/z) |

|---|---|---|---|

| [M]⁺ | C₆H₇³⁵ClN₂ | 142.0298 | 142 |

| [M+2]⁺ | C₆H₇³⁷ClN₂ | 144.0268 | 144 (approx. 33% intensity of m/z 142) |

| [M+H]⁺ | C₆H₈³⁵ClN₂ | 143.0371 | 143 |

Data sourced from theoretical calculations and PubChem. nih.govnist.gov

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. Analyzing these fragmentation patterns provides valuable information about the molecule's structure and connectivity. nih.gov For 4-chlorobenzene-1,3-diamine (M⁺ at m/z 142/144), several fragmentation pathways can be predicted based on the principles of mass spectrometry. nih.gov

A common fragmentation for aromatic halides is the loss of the halogen atom.

Loss of Cl•: The molecular ion could lose a chlorine radical to form a fragment ion at m/z 107. [M-Cl]⁺.

Fragmentation involving the amino groups and the aromatic ring is also common.

Loss of HCN: A characteristic fragmentation of anilines is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da), which would lead to a fragment ion at m/z 115/117.

Loss of NH₂•: Loss of an amino radical (16 Da) could also occur, yielding a fragment at m/z 126/128.

These potential fragmentation pathways help to confirm the presence and arrangement of the different functional groups on the benzene ring.

Table 3: Plausible Mass Spectrometry Fragmentation for 4-Chlorobenzene-1,3-diamine

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| 142/144 | Cl• (35/37 Da) | 107 | Loss of chlorine radical |

| 142/144 | HCN (27 Da) | 115/117 | Loss of hydrogen cyanide from the ring and an amino group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds, the most significant absorptions are due to π → π* transitions within the benzene ring.

The electronic spectrum of 4-chlorobenzene-1,3-diamine is dominated by the benzene chromophore, modified by the presence of the two electron-donating amino groups and the electron-withdrawing chloro group. The amino groups act as strong auxochromes, causing a bathochromic (red) shift of the benzene absorption bands to longer wavelengths and increasing their intensity. This is due to the extension of the conjugated system by the non-bonding electrons on the nitrogen atoms. capes.gov.br

When 4-chlorobenzene-1,3-diamine is converted to its sulfuric acid salt, the amino groups are protonated to form anilinium-type ions (-NH₃⁺). This has a profound effect on the UV-Vis spectrum. The lone pair of electrons on the nitrogen atoms becomes bonded to a proton and is no longer available to participate in resonance with the aromatic ring. This results in a significant hypsochromic (blue) shift, with the absorption spectrum becoming more like that of chlorobenzene itself. This shift provides clear evidence of the protonation of the amino groups upon salt formation.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 4-chlorobenzene-1,3-diamine |

| 4-chlorobenzene-1,3-diamine;sulfuric acid |

| 4-chloro-m-phenylenediamine |

| 4-chloro-o-phenylenediamine |

| Aniline (B41778) |

Electronic Absorption Studies of Chromophores and Conjugated Systems

The electronic absorption spectrum of a molecule is dictated by its chromophores, which are the parts of the molecule responsible for absorbing light, and auxochromes, which are functional groups that modify the absorption characteristics of a chromophore. In 4-chlorobenzene-1,3-diamine, the benzene ring acts as the primary chromophore. The two amino (-NH2) groups and the chlorine (-Cl) atom attached to the benzene ring function as auxochromes.

The benzene chromophore exhibits characteristic absorption bands in the ultraviolet (UV) region. These absorptions arise from π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. In unsubstituted benzene, these transitions are observed around 184 nm, 204 nm, and 254 nm. The band at 254 nm, known as the B-band, is characteristic of the benzene ring's aromaticity and shows fine structure due to vibrational levels.

The presence of auxochromes like amino and chloro groups significantly influences the UV-Vis spectrum. Amino groups are powerful auxochromes with lone pairs of electrons on the nitrogen atom that can be delocalized into the benzene ring's π-system (a +R or +M effect). This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π→π* transitions. Consequently, a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in absorption intensity) are observed.

The chlorine atom, while being an electron-withdrawing group inductively (-I effect), also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). In the context of UV-Vis spectroscopy, the resonance effect often dominates, leading to a bathochromic shift.

Furthermore, the non-bonding electrons (n electrons) on the nitrogen atoms of the amino groups can undergo n→π* transitions. These transitions are typically weaker in intensity than π→π* transitions and can sometimes be obscured by the stronger absorption bands.

In the case of the sulfuric acid salt, 4-chlorobenzene-1,3-diamine;sulfuric acid, the amino groups are protonated to form ammonium (-NH3+) groups. This protonation removes the non-bonding electrons on the nitrogen atoms from conjugation with the benzene ring. As a result, the strong auxochromic effect of the amino groups is lost. This leads to a hypsochromic shift (blue shift) in the absorption spectrum, with the absorption maxima moving to shorter wavelengths, closer to those of chlorobenzene.

While specific experimental UV-Vis absorption data for 4-chlorobenzene-1,3-diamine is not extensively documented in publicly available literature, the expected absorption characteristics can be inferred from related compounds. For instance, aniline shows a primary absorption band around 230 nm and a secondary B-band around 280 nm. For m-phenylenediamine, these bands are shifted to approximately 245 nm and 292 nm, respectively, demonstrating the enhanced auxochromic effect of two amino groups. The introduction of a chloro substituent is expected to further modify these absorption maxima.

Table 1: Expected UV-Vis Absorption Characteristics of 4-Chlorobenzene-1,3-diamine and its Sulfuric Acid Salt

| Compound | Chromophore | Auxochromes | Expected Transitions | Expected Spectral Shift (relative to Benzene) |

| 4-Chlorobenzene-1,3-diamine | Benzene Ring | -NH2, -NH2, -Cl | π→π, n→π | Bathochromic (Red Shift) |

| 4-Chlorobenzene-1,3-diamine;sulfuric acid | Benzene Ring | -NH3+, -NH3+, -Cl | π→π* | Hypsochromic (Blue Shift) relative to the free base |

Investigation of Electronic Transitions in Derivatives

The electronic transitions in derivatives of 4-chlorobenzene-1,3-diamine can be investigated by introducing various functional groups onto the aromatic ring or the amino groups. These modifications can systematically alter the electronic properties and provide a deeper understanding of the structure-property relationships.

For example, N-alkylation or N-arylation of the amino groups would lead to secondary or tertiary amine derivatives. Alkyl groups are weak electron-donating groups and would likely cause a small bathochromic shift. Aryl substitution would extend the conjugated π-system, generally resulting in a significant red shift and an increase in molar absorptivity.

Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the benzene ring would also predictably alter the electronic absorption spectrum.

Electron-Withdrawing Groups (e.g., -NO2, -CN): The introduction of a strong EWG would create a "push-pull" system, where the amino groups act as donors and the EWG acts as an acceptor. This intramolecular charge transfer (ICT) character leads to the appearance of a new, strong absorption band at a much longer wavelength. The position and intensity of this ICT band are often sensitive to the polarity of the solvent (solvatochromism).

Electron-Donating Groups (e.g., -OCH3, -CH3): The addition of another EDG would enhance the electron density of the aromatic ring, generally leading to a further bathochromic shift, although typically less pronounced than that caused by a strong EWG.

The study of such derivatives allows for the fine-tuning of the absorption properties. For instance, creating a series of derivatives with varying substituents and analyzing the resulting spectra using Hammett plots can quantify the electronic effects of these substituents on the electronic transitions.

The electronic transitions can be broadly categorized as:

π→π Transitions:* These are high-energy transitions, resulting in strong absorption bands (high molar absorptivity, ε). They are characteristic of the aromatic system and are sensitive to the extent of conjugation.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen of the amino group) to an antibonding π* orbital. They are lower in energy (occur at longer wavelengths) and are typically much weaker (low ε) than π→π* transitions. In polar solvents, these transitions often experience a hypsochromic shift.

By analyzing the shifts in these transitions upon structural modification, researchers can elucidate the nature of the excited states and the electronic communication within the molecule. While specific data for derivatives of 4-chlorobenzene-1,3-diamine are scarce, the principles derived from studies on other substituted anilines and phenylenediamines are directly applicable. nih.gov

Table 2: Predicted Effects of Substitution on the Electronic Transitions of 4-Chlorobenzene-1,3-diamine Derivatives

| Derivative Type | Example Substituent | Effect on Conjugation | Predicted Shift in Main Absorption Band |

| N-Alkylation | -NHCH3 | Minor electronic effect | Small Bathochromic Shift |

| N-Arylation | -NHPh | Extended π-conjugation | Large Bathochromic Shift |

| Ring Substitution (EWG) | -NO2 | Intramolecular Charge Transfer (ICT) | Very Large Bathochromic Shift (New ICT Band) |

| Ring Substitution (EDG) | -OCH3 | Increased electron donation | Moderate Bathochromic Shift |

Theoretical and Computational Chemistry Studies of 4 Chlorobenzene 1,3 Diamine Systems

Quantum Chemical Computations on Molecular Structure and Electronic Properties

Quantum chemical computations are fundamental to understanding the intrinsic properties of the 4-chlorobenzene-1,3-diamine (B165676) molecule. These calculations, predominantly performed using Density Functional Theory (DFT), allow for the precise determination of the molecule's three-dimensional geometry and the distribution of its electrons. nih.gov Methods such as DFT with the B3LYP functional and a 6-31G basis set are commonly employed to optimize the molecular structure, yielding key data on bond lengths, bond angles, and dihedral angles. nih.gov

These computations also elucidate crucial electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept them; the difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. scielo.org.mx Furthermore, calculations can determine the molecular electrostatic potential (MEP), which maps the charge distribution and highlights regions susceptible to electrophilic or nucleophilic attack. nih.gov Quantum mechanics modeling can also effectively determine the molecular dipole moment, a property that influences mesogenic behaviors and other physical characteristics. researchgate.net

Table 1: Computed Molecular Properties of 4-Chlorobenzene-1,3-diamine

| Property | Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.58 g/mol |

| IUPAC Name | 4-chlorobenzene-1,3-diamine |

| Computed XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 142.0297759 Da |

| Topological Polar Surface Area | 52 Ų |

This table presents data computed for the base molecule, 4-chlorobenzene-1,3-diamine.

Density Functional Theory (DFT) Calculations for Protonation States

Given that 4-chlorobenzene-1,3-diamine is formulated with sulfuric acid, understanding its protonation states is critical. The molecule possesses two basic amino groups, which can accept protons. DFT calculations are a powerful tool for investigating these protonation equilibria. academie-sciences.fr By modeling the neutral, monoprotonated, and diprotonated forms of the molecule, DFT can predict the most energetically favorable protonation sites.

The calculations involve comparing the total energies of the different possible protonated isomers. For instance, the first proton could attach to the amino group at position 1 (ortho to the chlorine) or position 3 (para to the chlorine). The isomer with the lower calculated energy is predicted to be the more stable and abundant species. This type of analysis can be extended to the diprotonated species. Such studies can also elucidate the energy barriers associated with proton transfer between the amine sites, exploring both stepwise and concerted mechanisms. academie-sciences.fr These theoretical calculations provide a molecular-level rationale for the pKa values of the compound and its behavior in acidic media. mdpi.com

Table 2: Illustrative Output of DFT Analysis for Protonation

| Species | Protonation Site | Relative Energy (kcal/mol) | Description |

| Neutral | - | (Reference) | The ground state of the unprotonated molecule. |

| Monoprotonated Isomer A | Nitrogen at C1 | (Calculated Value) | Energy of the molecule with one proton on the C1-amino group. |

| Monoprotonated Isomer B | Nitrogen at C3 | (Calculated Value) | Energy of the molecule with one proton on the C3-amino group. |

| Diprotonated | Nitrogens at C1 & C3 | (Calculated Value) | Energy of the molecule with protons on both amino groups. |

This is a conceptual table illustrating the type of data generated from DFT calculations on protonation states. The lowest relative energy indicates the most stable form.

Computational Modeling of Reaction Mechanisms

Computational modeling provides indispensable tools for mapping the potential reaction and degradation pathways of chemical compounds.

For halogenated aromatic amines and their derivatives, several degradation pathways can be computationally investigated. While direct studies on 4-chlorobenzene-1,3-diamine are not prevalent, methodologies applied to related N-chloramines offer a clear blueprint. Two competitive degradation pathways are the concerted Grob fragmentation (CGF) and beta-elimination (β-E). nih.gov

Grob Fragmentation: This is a concerted reaction involving the cleavage of three bonds, which for a related N-chlorinated amine, could lead to the formation of imines and other products. Computational studies can model this concerted process to determine its feasibility.

Beta-Elimination (β-E): This pathway involves the removal of a proton and a leaving group from adjacent atoms. In related systems, this is often a base-promoted process that can compete with fragmentation. nih.gov

Quantum chemical computations can determine the activation energies for both pathways, predicting which mechanism is likely to predominate under specific environmental conditions (e.g., neutral vs. basic pH). nih.gov

Table 3: Key Degradation Pathways Investigated Computationally

| Degradation Pathway | Description | Typical Products in Related Systems |

| Grob Fragmentation | A concerted heterolytic fragmentation of an aliphatic chain, breaking C-C and C-X bonds simultaneously. | Amines and carbonyls. nih.gov |

| Beta-Elimination | A reaction where two substituents are removed from adjacent atoms, often leading to a double bond. | α-keto acid anions or nitriles. nih.gov |

To understand the kinetics of any proposed chemical transformation, including degradation, it is essential to identify the transition state—the highest energy point on the reaction coordinate. Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state structure.

DFT calculations are used to locate the transition state geometry and calculate its energy. The difference in energy between the transition state and the reactants defines the activation energy barrier (ΔG‡). acs.org A lower activation energy implies a faster reaction rate. For halogenated anilines, computational analysis can reveal how substituents (like chlorine) and reaction conditions influence this barrier, providing a rationale for observed reactivity. acs.org These calculations can also reveal stabilizing interactions, such as hydrogen bonds, within the transition state structure that facilitate the reaction. acs.org

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of how 4-chlorobenzene-1,3-diamine interacts with its environment, particularly in solution with the sulfate (B86663) counter-ion and solvent molecules like water. researchgate.net These simulations are governed by a force field (like AMBER or GROMOS) that defines the potential energy of the system. researchgate.net

MD simulations are particularly useful for studying solvation. By analyzing the trajectories of solvent molecules around the solute, one can calculate radial distribution functions (RDFs). researchgate.net RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute, revealing the structure and size of the solvation shells. researchgate.net

Furthermore, MD simulations provide detailed insight into the specific non-covalent intermolecular interactions that stabilize the system. nih.gov These include:

Hydrogen Bonding: Between the amine groups of the solute and surrounding water molecules or the sulfate anion.

π-Interactions: Including π-π stacking if molecules aggregate or interactions between the aromatic ring and other species.

Table 4: Intermolecular Interactions Studied by Molecular Dynamics

| Interaction Type | Description | Relevant Groups |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom in a polar bond (e.g., N-H) and an electronegative atom (e.g., O). | -NH₂ groups, sulfate ion (SO₄²⁻), water. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene (B151609) ring of the diamine. |

| Ion-Dipole | The electrostatic force between an ion (sulfate) and a neutral molecule with a dipole (water). | Sulfate ion, water. |

| Hydrophobic Interactions | The tendency of nonpolar parts of the molecule (the chlorobenzene (B131634) ring) to aggregate in an aqueous solution. | Chlorobenzene ring. |

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Reactivity and Interactions)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its activity, which can be a measure of chemical reactivity or a biological response. researchgate.net These models are invaluable for predicting the properties of new compounds before they are synthesized. researchgate.netresearchgate.net

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net For 4-chlorobenzene-1,3-diamine, these descriptors are typically calculated using quantum chemical methods and can be categorized as:

Electronic Descriptors: Such as HOMO/LUMO energies, partial atomic charges, and dipole moment. These describe a molecule's electronic character and ability to participate in electrostatic interactions.

Steric Descriptors: Like molar volume, surface area, and molar refractivity (SMR). These relate to the size and shape of the molecule, which are crucial for intermolecular interactions.

Hydrophobic Descriptors: The most common is the partition coefficient (LogP), which measures a molecule's lipophilicity and influences its solvation and transport properties.

By developing a regression model that links these descriptors to an observed activity (e.g., a reaction rate constant), a QSAR equation is generated. researchgate.net This equation can then be used to predict the reactivity of other, structurally similar chloro-aromatic amines. nih.gov

Table 5: Key QSAR Descriptors for Chemical Reactivity

| Descriptor Class | Example Descriptor | Significance for Reactivity |

| Electronic | HOMO Energy | Relates to the tendency to donate electrons (nucleophilicity). |

| Electronic | LUMO Energy | Relates to the tendency to accept electrons (electrophilicity). |

| Hydrophobic | LogP (Partition Coefficient) | Influences solubility and interaction with nonpolar environments. |

| Steric | Molar Refractivity (SMR) | A measure of molecular volume and polarizability, affecting how a molecule fits into an active site or interacts with other molecules. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties and the strength of polar interactions. |

Intermolecular Interactions and Solid State Chemistry of 4 Chlorobenzene 1,3 Diamine Salts and Derivatives

Characterization of Hydrogen Bonding Networks

Hydrogen bonding is the most significant intermolecular interaction governing the crystal packing of 4-chlorobenzene-1,3-diammonium sulfate (B86663). The diammonium cation is a potent hydrogen bond donor through its -NH3+ groups, while the sulfate anion (SO4^2-) is an effective hydrogen bond acceptor via its oxygen atoms.

In the solid state, these ions organize into extensive and often complex hydrogen-bonding networks. The primary interactions are of the N-H···O type, where the ammonium (B1175870) groups donate protons to the oxygen atoms of the sulfate anions. These interactions are strong and highly directional, leading to the formation of specific, repeating structural motifs.

While the precise network for the title compound is not determined, studies on analogous structures, such as the hydrohalide salts of 4-nitrobenzene-1,2-diamine, provide insight into the likely patterns. nist.gov In these related salts, the protonated amine groups and anions (chloride or bromide) form well-defined motifs, including rings and chains. nist.gov For 4-chlorobenzene-1,3-diammonium sulfate, one can expect the formation of various graph-set motifs, such as R²₂(8) rings where two cations bridge two anions, or more extended chain and sheet structures. The presence of two ammonium groups on each cation and four acceptor sites on the sulfate anion allows for a three-dimensional network that links all ions into a stable lattice.

Table 1: Expected Hydrogen Bond Parameters in 4-Chlorobenzene-1,3-diammonium Sulfate (Based on Analogous Systems)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| N-H···O | -NH₃⁺ | O=S | 2.7 - 3.1 | 150 - 180 |

Investigation of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.gov In the case of the 4-chlorobenzene-1,3-diammonium cation, the chlorine atom can participate in halogen bonding.

The strength of the σ-hole on the chlorine atom is influenced by the electron-withdrawing nature of the aromatic ring. The interaction partner, or halogen bond acceptor, could be the oxygen atoms of the sulfate anion (Cl···O) or potentially the chlorine atom of a neighboring molecule (Cl···Cl).

Theoretical studies on chlorobenzene (B131634) clusters show that these interactions, while generally weaker than hydrogen bonds, play a crucial role in the fine-tuning of crystal structures. crystallography.net In the context of the sulfate salt, Cl···O interactions would compete with the much stronger N-H···O hydrogen bonds. However, they can still act as significant secondary interactions that influence the orientation and packing of the aromatic rings. The geometry of a typical halogen bond is highly directional, with the C-Cl···O angle approaching 180°.

Table 2: Potential Halogen Bonding Interactions

| Interaction Type | Donor (Lewis Acid) | Acceptor (Lewis Base) | Interaction Geometry |

|---|---|---|---|

| C-Cl···O | Chlorine Atom | Sulfate Oxygen | Linear or near-linear |

| C-Cl···Cl | Chlorine Atom | Chlorine Atom | Varies (Type I and Type II) |

Analysis of π-π Stacking Interactions in Aromatic Systems

The aromatic rings of the 4-chlorobenzene-1,3-diammonium cations are capable of engaging in π-π stacking interactions. These non-covalent interactions are fundamental to the packing of aromatic molecules in the solid state and arise from attractive electrostatic and dispersion forces between the electron clouds of adjacent rings. alfa-chemistry.com

Studies on chlorobenzene clusters have identified several stable geometries for π-π stacking, including parallel-displaced and T-shaped (or edge-to-face) arrangements. cam.ac.uk The most common and energetically favorable configuration is often the parallel-displaced arrangement, where the rings are stacked face-to-face but are offset from one another. This geometry minimizes the repulsive forces between the π-electron clouds.

Table 3: Common Geometries of π-π Stacking Interactions

| Stacking Type | Description | Typical Centroid-to-Centroid Distance (Å) |

|---|---|---|

| Parallel-Displaced | Rings are parallel but shifted relative to each other. | 3.3 - 3.8 |

| T-shaped (Edge-to-Face) | The edge of one ring points towards the face of another. | 4.5 - 5.5 |

| Sandwich | Rings are parallel and directly on top of each other (less common). | > 3.8 |

Crystallographic Studies of Salt Forms (e.g., Sulfate)

A complete crystallographic study involves determining the precise three-dimensional arrangement of atoms in a crystal using techniques like X-ray diffraction. This analysis yields critical data, including the unit cell parameters, space group, and atomic coordinates. From this information, all intermolecular interaction geometries (bond lengths, angles, and torsion angles) can be calculated.

Although a published crystal structure for 4-chlorobenzene-1,3-diamine (B165676) sulfate was not located, a Crystallography Open Database (COD) entry exists for the isomeric compound, 4-chloro-1,2-phenylenediamine. nih.gov Such a structure would reveal how a closely related molecule packs in the solid state and which interactions dominate. For the title sulfate salt, a crystallographic analysis would provide definitive evidence and precise measurements for the hydrogen bonding, halogen bonding, and π-π stacking interactions discussed in the preceding sections. It would confirm the specific ring and chain motifs of the hydrogen bond network and provide exact distances and angles, turning the expected interactions into measured facts.

Table 4: Hypothetical Crystallographic Data for a Molecular Salt (Illustrative)

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the unit cell (e.g., Monoclinic). | Monoclinic |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=8.5Å, b=12.1Å, c=9.8Å, β=95° |

| Z Value | Number of formula units per unit cell. | 4 |

Note: The data in this table is for illustrative purposes only and does not represent the actual compound.

Design and Synthesis of Co-Crystal Systems

Beyond simple salts, 4-chlorobenzene-1,3-diamine is a versatile building block for the design and synthesis of co-crystals. Co-crystals are multi-component solids where the constituents are linked by non-covalent interactions, primarily hydrogen bonding. The two primary amine groups of 4-chlorobenzene-1,3-diamine make it an excellent hydrogen bond donor.

To form co-crystals, it can be combined with a co-former molecule that is a strong hydrogen bond acceptor, such as a dicarboxylic acid (e.g., adipic acid, terephthalic acid) or other molecules with carboxyl or carbonyl groups. The synthesis is typically achieved through methods like solution crystallization, solid-state grinding, or solvent-drop grinding.

The design of these systems, a practice known as crystal engineering, aims to create novel materials with tailored physical properties (e.g., solubility, melting point, stability). The presence of the chlorine atom introduces the possibility of using halogen bonding as a secondary, directional force to guide the supramolecular assembly, while the aromatic ring allows for π-π stacking to further stabilize the structure. The interplay between strong (N-H···O) and weaker (C-H···O, C-Cl···O, π-π) interactions allows for the construction of complex and predictable supramolecular architectures.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Precursor in the Synthesis of Optoelectronic Materials

While direct, extensive research on 4-chlorobenzene-1,3-diamine (B165676) for optoelectronic materials is not widely documented in the provided results, its structural similarity to key monomers used in high-performance polymers suggests its potential as a precursor. Aromatic diamines are foundational to the synthesis of polymers with unique electronic and optical properties. The incorporation of a chlorine atom can modulate these properties, including luminescence and charge transport characteristics, by altering the electronic structure of the polymer backbone. The development of novel polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often involves the strategic functionalization of aromatic monomers, a role for which 4-chlorobenzene-1,3-diamine is structurally suited.

Building Block for Polymer and Resin Development

The primary application of aromatic diamines in materials science is in the synthesis of high-performance polymers and resins. These monomers are crucial for creating materials with exceptional thermal stability, mechanical strength, and chemical resistance.

A prime example of a polymer class synthesized from related diamines is poly(p-phenylene benzobisoxazole) (PBO). PBO, known commercially as Zylon®, is a rigid-rod polymer celebrated for its extraordinarily high tensile strength and thermal stability, making it a "super fiber". acs.orggoogle.com The synthesis of PBO typically proceeds through the polycondensation of 4,6-diamino-1,3-benzenediol (DAR) with terephthalic acid in a polyphosphoric acid (PPA) medium. google.comresearchgate.netnih.gov

The general polymerization scheme for PBO is as follows:

Monomers : 4,6-diamino-1,3-benzenediol dihydrochloride (B599025) (DAR·2HCl) and terephthalic acid (TA).

Solvent/Catalyst : Polyphosphoric acid (PPA).

Process : The monomers are polymerized at elevated temperatures (up to 190°C) to form a lyotropic liquid crystalline solution, which is then spun into fibers. nih.gov

The resulting PBO polymer exhibits a ladder-like rigid structure, which is responsible for its outstanding properties. acs.org Although PBO synthesis traditionally uses DAR, the structural analogy to 4-chlorobenzene-1,3-diamine highlights the latter's potential as a building block for other advanced polymers. The chlorine atom could be used to modify polymer properties, for instance, by improving solubility in organic solvents—a significant challenge with rigid-rod polymers like PBO—or enhancing flame retardancy. acs.org Furthermore, diamines are fundamental to the production of polythioureas, which are synthesized through multicomponent polymerization of elemental sulfur, a solvent like chloroform, and a diamine. researchgate.net

| Polymer Class | Monomer Type | Key Properties |

| Poly(p-phenylene benzobisoxazole) (PBO) | Aromatic Diamine (e.g., DAR) | High thermal stability, exceptional tensile strength, chemical resistance acs.orgresearchgate.net |

| Polythiourea | Aliphatic/Aromatic Diamine | High refractive index, potential for metal ion adsorption researchgate.net |

Intermediate in the Synthesis of Specialized Dyes and Pigments

Historically and currently, a significant application of 4-chlorobenzene-1,3-diamine is as an intermediate in the manufacture of dyes and pigments. nih.govhccolours.comdynasty-chem.comsciencemadness.orgchemsynth.co.in The two amino groups are readily diazotized and then coupled with various coupling components (like naphthol derivatives) to form a wide array of azo dyes and pigments. The chloro-substituent influences the final color, as well as the lightfastness and solvent resistance of the pigment.

The general process for creating azo pigments from an aromatic diamine involves:

Diazotization : The aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to convert the amino groups into diazonium salt groups.

Coupling : The resulting diazonium salt solution is reacted with a coupling component. This electrophilic substitution reaction forms the characteristic azo (-N=N-) linkage, which is a powerful chromophore.

Post-Treatment : The crude pigment may undergo further processing, such as heating in a solvent (pigmentation), to achieve the desired crystal form, particle size, and application properties. google.com

While specific syntheses for many modern pigments are proprietary, the literature describes numerous processes for producing pigments like C.I. Pigment Orange 13, C.I. Pigment Red 188, and others that rely on the diazotization of chlorinated aromatic amines. google.comgoogle.com For example, the synthesis of C.I. Pigment Orange 13 involves the diazotization of 3,3'-dichlorobenzidine, another chlorinated aromatic diamine. google.com This demonstrates the utility of this class of compounds in producing stable and vibrant colorants for use in inks, paints, and plastics. epo.org

| Pigment Class | Key Reaction | Role of Diamine Intermediate |

| Azo Dyes/Pigments | Diazotization and Azo Coupling | Forms the diazonium salt which then couples to create the chromophore google.com |

| Various | Chemical Intermediate | Serves as a starting material for more complex dye structures nih.govhccolours.com |

Utility in the Synthesis of Complex Organic Molecules

Beyond polymers and dyes, 4-chlorobenzene-1,3-diamine serves as a versatile building block for a range of complex organic molecules. Its utility stems from the distinct reactivity of its functional groups. The amino groups can undergo a wide variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines or heterocyclic rings. researchgate.net

Reductive amination, which involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent, is a powerful method for forming carbon-nitrogen bonds and is a key transformation for amines. researchgate.net This allows for the integration of the diamine structure into larger, more complex frameworks found in pharmaceuticals or agrochemicals.

Furthermore, the synthesis of monomers for other classes of high-performance polymers, such as poly(arylene ether) sulfones, often involves chlorinated aromatic precursors. For instance, 4,4'-dichlorodiphenyl sulfone is a crucial monomer for producing polysulfones and polyether sulfones. google.comgoogle.com The synthesis of such molecules can start from chlorobenzene (B131634) derivatives, which are subjected to sulfonation and subsequent reactions. google.comgoogle.com The chemical principles involved are applicable to functionalized chlorobenzenes like 4-chlorobenzene-1,3-diamine, positioning it as a potential precursor for a variety of specialized monomers and complex organic structures.

Environmental Fate, Transformation, and Mechanistic Degradation Pathways

Abiotic Transformation Mechanisms

Abiotic processes, including photolysis and hydrolysis, can contribute to the transformation of aromatic amines in the environment. The stability of the molecule against these processes determines its persistence in the absence of microbial activity.

The degradation of aromatic compounds by sunlight, known as photolysis, can be a significant transformation pathway in aquatic systems. Heterogeneous photocatalysis, often employing semiconductor materials like titanium dioxide (TiO₂), has been shown to be a promising method for the degradation of persistent organic pollutants, including phenylenediamines and chloroanilines. nih.govmdpi.com

Studies on p-phenylenediamine (B122844) (PPD), a structural relative of 4-chlorobenzene-1,3-diamine (B165676), have demonstrated that its photocatalytic degradation can be effectively achieved using TiO₂-coated microspheres under UV illumination. nih.gov This process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its eventual mineralization. Similarly, the photocatalytic degradation of aniline (B41778) and various chloroanilines in the presence of TiO₂ or iron(III) oxide (Fe₂O₃) nanocomposites has been shown to be effective, proceeding through hydroxylated intermediates. mdpi.com For instance, the TiO₂-catalyzed photodegradation of 4-chloroaniline (B138754) has been found to produce intermediates such as 3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol, and aniline. mdpi.com

While direct photolysis of 4-chlorobenzene-1,3-diamine may be limited, the presence of natural photosensitizers in sunlit waters could facilitate indirect photolytic processes. However, research indicates that photocatalytic degradation is significantly more efficient. researchgate.net The efficiency of these processes is dependent on factors such as the initial concentration of the pollutant, the dosage of the photocatalyst, and the intensity of UV radiation. nih.gov

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many aromatic compounds, the bonds connecting substituents like chlorine and amino groups to the benzene (B151609) ring are generally stable against hydrolysis under typical environmental pH and temperature conditions. researchgate.net

Biotic Degradation Pathways

The primary mechanism for the complete removal of chloroanilines from the environment is microbial degradation. Various microorganisms have demonstrated the ability to utilize these compounds as a source of carbon, nitrogen, and energy, breaking them down into simpler, non-toxic molecules.

Numerous bacterial strains capable of degrading chloroanilines have been isolated from contaminated soil and water. nih.govacademicjournals.org These microorganisms often belong to genera such as Acinetobacter, Pseudomonas, Klebsiella, and Rhodococcus. nih.govcapes.gov.brnih.gov Studies have shown that bacteria can mineralize chloroanilines, with the stoichiometric release of chloride ions. nih.gov

For example, Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17 have been identified as capable of utilizing 4-chloroaniline as a sole carbon and nitrogen source. nih.gov These strains achieved 60-75% degradation efficiency with an initial 4-chloroaniline concentration of 0.2 mM. nih.gov Similarly, Acinetobacter soli GFJ2 can degrade a wide range of chloroanilines, including 4-chloroaniline and 3,4-dichloroaniline (B118046). nih.gov The degradation of 4-chloroaniline often proceeds via a modified ortho-cleavage pathway. nih.govacademicjournals.org

Co-metabolism, where the degradation of a compound is facilitated by the presence of another growth-promoting substrate, can also play a role. For instance, the presence of aniline has been shown to enhance the degradation of p-chloroaniline by Pseudomonas sp. CA-1. nih.gov

| Bacterial Strain | Degraded Chloroaniline(s) | Key Findings | Reference |

|---|---|---|---|

| Acinetobacter baumannii CA2 | 4-chloroaniline, 3-chloroaniline, 2-chloroaniline | Utilizes 4-chloroaniline as sole carbon and nitrogen source via a modified ortho-cleavage pathway. | nih.gov |

| Pseudomonas putida CA16 | 4-chloroaniline, 3-chloroaniline, 2-chloroaniline | Degrades 4-chloroaniline with equimolar liberation of chloride. | nih.gov |

| Klebsiella sp. CA17 | 4-chloroaniline, 3-chloroaniline, 2-chloroaniline | Demonstrates growth on 4-chloroaniline as a sole carbon and nitrogen source. | nih.gov |

| Acinetobacter soli GFJ2 | 4-chloroaniline, 3,4-dichloroaniline | Degrades 3,4-dichloroaniline to 4-chloroaniline via a dechlorination reaction. | nih.gov |

| Pseudomonas sp. CA-1 | p-Chloroaniline (4-chloroaniline) | Degradation is enhanced by the presence of aniline as a co-substrate. | nih.gov |

| Pseudomonas putida T57 | 4-chloroaniline, 3-chloroaniline, 2-chloroaniline, 3,4-dichloroaniline | Degradation is mediated by toluene (B28343) dioxygenase. | nih.gov |

The biodegradation of chloroanilines typically begins with an oxidative attack on the aromatic ring, leading to the formation of catecholic intermediates. The position of the chlorine atom and other substituents influences the specific pathway and resulting metabolites.

For 4-chloroaniline, degradation pathways often converge on the formation of 4-chlorocatechol (B124253). academicjournals.orgnih.govnih.gov This intermediate is then subjected to ring cleavage. In some cases, multiple initial reactions can occur; for example, Pseudomonas putida T57 was found to transform 4-chloroaniline into both 4-chlorocatechol and 2-amino-5-chlorophenol. nih.gov In the case of Acinetobacter baylyi GFJ2, two distinct pathways for 4-chloroaniline degradation were identified, yielding 4-chlorocatechol and aniline as the initial intermediates. researchgate.net

| Parent Compound | Identified Intermediate(s) | Degrading Organism/System | Reference |

|---|---|---|---|

| 4-Chloroaniline | 4-Chlorocatechol, 2-Amino-5-chlorophenol | Pseudomonas putida T57 | nih.gov |

| 4-Chloroaniline | 4-Chlorocatechol | Pseudomonas sp. CA-1 | nih.gov |

| 4-Chloroaniline | 4-Chlorocatechol, Aniline | Acinetobacter baylyi GFJ2 | researchgate.net |

| 4-Chloroaniline | 4-Chlorocatechol, 3-Chloro-cis,cis-muconic acid | Bacterial Consortium | academicjournals.org |

| 3,4-Dichloroaniline | 4-Chloroaniline | Acinetobacter soli GFJ2 | nih.gov |

| 3,5-Dichloroaniline (B42879) | 3,5-Dichlorocatechol (B76880), 3-Chloroaniline | Dehalobacter sp. DH-1, Pseudomonas sp. DCA-1 | nih.gov |

The microbial degradation of chloroanilines is orchestrated by a series of specific enzymes. The initial and most critical step is typically catalyzed by an oxygenase, which incorporates oxygen atoms into the aromatic ring, destabilizing it and preparing it for cleavage.

Dioxygenases are frequently implicated in the initial oxidation of chloroanilines. For instance, toluene dioxygenase from Pseudomonas putida T57 has been shown to catalyze both the 1,2- and 2,3-dioxygenation of 4-chloroaniline. nih.gov In Acinetobacter soli GFJ2, an aromatic hydroxylating dioxygenase, encoded by the dcdA and dcdB genes, is involved in 3,4-dichloroaniline hydroxylation. nih.gov Similarly, in Pseudomonas sp. DCA-1, two gene clusters, ddoA1A2A3A4 and ddoBCDE, encode dioxygenases that convert 3,5-dichloroaniline to 3,5-dichlorocatechol and then mineralize it. nih.gov

Following the formation of chlorocatechol, ring cleavage is carried out by other dioxygenases. Chlorocatechol 1,2-dioxygenase is a key enzyme in the modified ortho-cleavage pathway, converting chlorocatechol to chloro-cis,cis-muconate. nih.govacademicjournals.org Alternatively, catechol 2,3-dioxygenase can be involved in meta-cleavage pathways. nih.gov The specificity of these enzymes for chlorinated substrates is a crucial determinant of a microorganism's ability to effectively degrade chloroanilines. capes.gov.br

Ortho-Cleavage and Other Degradation Pathways

The microbial degradation of aromatic compounds is a key process in their environmental removal. For many chloroaromatic compounds, degradation is initiated by peripheral pathways that transform the molecule into a dihydroxylated intermediate, typically a chlorocatechol. These chlorocatechols are then susceptible to enzymatic ring cleavage, which can occur via two primary mechanisms: ortho-cleavage (or intradiol cleavage) and meta-cleavage (or extradiol cleavage).

While specific studies detailing the complete degradation pathway of 4-chloro-1,3-phenylenediamine are not extensively documented, inferences can be drawn from the degradation of structurally similar compounds like chlorophenols, chloroanilines, and other phenylenediamines.

Bacterial degradation of chloroanilines and chlorophenols often proceeds through the formation of corresponding chlorocatechols. nih.gov For example, the degradation of 4-chlorophenol (B41353) can lead to the formation of 4-chlorocatechol. nih.gov This intermediate can then be processed through a modified ortho-cleavage pathway. nih.gov In this pathway, a catechol 1,2-dioxygenase enzyme cleaves the aromatic ring between the two hydroxyl groups, initiating a sequence of reactions that ultimately lead to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov The degradation of chlorocatechols via ortho-cleavage has been observed in various bacteria, including Rhodococcus opacus. nih.gov

Alternatively, halogenated aromatic diamines can undergo oxidation and self-conjugation reactions, leading to the formation of unstable quinonediimine intermediates. nih.gov Studies on the biodegradation of para-phenylenediamines (PPDs) suggest that for fully aromatic PPDs, transformation likely proceeds via a quinone diimine intermediate, whereas PPDs with aliphatic substituents may undergo hydrolysis as a major initial transformation step.

Given the structure of 4-chlorobenzene-1,3-diamine, a plausible initial step in its microbial degradation would be the oxidative deamination and hydroxylation to form a chlorocatechol or a related dihydroxylated intermediate. Subsequently, this intermediate could enter a degradation pathway involving ring cleavage.

Table 1: Potential Degradation Pathways for Chloroaromatic Amines

| Pathway | Initial Step | Key Intermediate | Ring Cleavage Enzyme | Reference |

|---|---|---|---|---|

| Modified Ortho-Cleavage | Oxidative Deamination/Hydroxylation | Chlorocatechol | Catechol 1,2-dioxygenase | nih.govnih.gov |

| Meta-Cleavage | Oxidative Deamination/Hydroxylation | Chlorocatechol | Catechol 2,3-dioxygenase | nih.govcore.ac.uk |

| Quinone Formation | Oxidation | Quinonediimine | - | nih.gov |

Influence of Substituent Effects on Degradation Kinetics and Mechanisms

The kinetics and mechanism of the environmental degradation of 4-chlorobenzene-1,3-diamine are significantly influenced by its substituents: the chlorine atom and the two amino groups.

The chlorine atom, being an electron-withdrawing group, generally increases the recalcitrance of aromatic compounds to microbial degradation. The C-Cl bond is stable and requires specific enzymatic machinery for cleavage. The position of the chlorine atom relative to other substituents is also critical.

The two amino groups, being electron-donating, can influence the molecule's susceptibility to oxidative attack. However, their arrangement in the meta position (1,3-) to each other affects the electronic properties of the aromatic ring differently than an ortho or para arrangement. Research on substituted benzenediamines suggests that the biological activity, which can be related to detoxification and degradation, is influenced by the relative positions of the amino groups and other substituents. nih.gov

The co-metabolic degradation of chlorinated compounds is a well-documented phenomenon. The presence of a more easily degradable carbon source can stimulate the growth of microbial populations and the production of non-specific enzymes that can fortuitously transform the chlorinated compound. For instance, the biodegradation of 4-chlorophenol (4-CP) can be significantly accelerated by the presence of co-metabolic substrates like glucose. nih.gov The degradation kinetics of 4-CP are also affected by the presence of other phenolic compounds. mdpi.commdpi.combiointerfaceresearch.com

Table 2: Kinetic Parameters for the Co-metabolic Degradation of 4-Chlorophenol

| Organism | Growth Substrate | Kinetic Model | Kinetic Parameters | Reference |

|---|---|---|---|---|

| Pseudomonas putida | Phenol | Haldane | μmax=0.512 h-1, Ks=78.38 mg/L, Ki=228.5 mg/L | mdpi.com |

| Photosynthetic Bacteria | Glucose | Haldane | rmax=0.14 d-1, Km=33.9 mg/L, Ki=159.6 mg/L | nih.gov |

| Arthrobacter chlorophenolicus A6 | 4-Bromophenol | Sum kinetics model | Strong negative interaction of 4-CP on 4-BP degradation | biointerfaceresearch.com |

These data are for the related compound 4-chlorophenol and illustrate the principles of co-metabolic degradation kinetics.